Chlorodenafil

説明

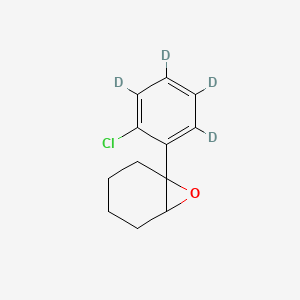

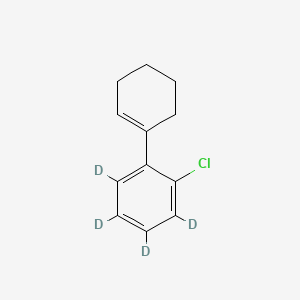

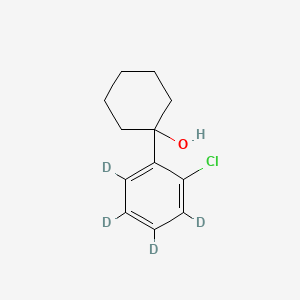

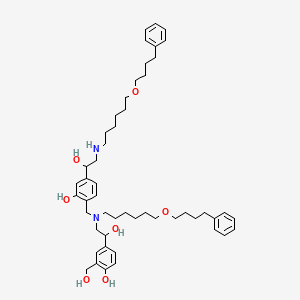

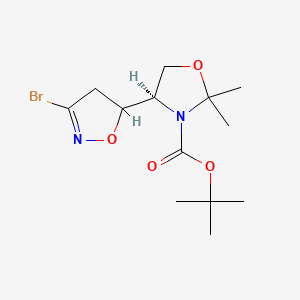

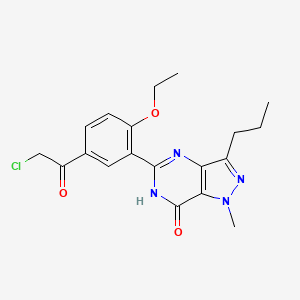

Chlorodenafil is a compound with the chemical formula C19H21ClN4O3 . It is a white to almost white crystalline solid that is stable at room temperature . It can dissolve in some organic solvents such as ethanol, dimethyl sulfoxide, and methanol . Its solubility in water is relatively low . Chlorodenafil is a phosphodiesterase-5 (PDE5) inhibitor, similar to drugs like Viagra . PDE5 inhibitors are typically used to treat erectile dysfunction . Chlorodenafil has been studied as a potential treatment for male erectile dysfunction .

Synthesis Analysis

The specific synthesis method for Chlorodenafil is not publicly available as it is a patented technology . Suppliers usually do not disclose this information .

Physical And Chemical Properties Analysis

Chlorodenafil is a white to almost white crystalline solid . It can dissolve in some organic solvents such as ethanol, dimethyl sulfoxide, and methanol . Its solubility in water is relatively low .

科学的研究の応用

Phosphodiesterase-5 Inhibition

Chlorodenafil is a known phosphodiesterase-5 (PDE5) inhibitor . PDE5 inhibitors are a class of drugs that are used in therapeutics and have various applications. They work by blocking the degradative action of the enzyme phosphodiesterase type 5 on cyclic GMP in the smooth muscle cells lining the blood vessels supplying various tissues.

作用機序

Target of Action

Chlorodenafil is a related compound of Sildenafil . Its primary target is phosphodiesterase, specifically phosphodiesterase type 5 (PDE-5) . PDE-5 is an enzyme that is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum . cGMP is a cellular messenger that plays a crucial role in the physiological mechanism of penile erection .

Mode of Action

The physiological mechanism of erection of the penis involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation . NO then activates the enzyme guanylate cyclase, which results in increased levels of cGMP, producing smooth muscle relaxation and inflow of blood to the corpus cavernosum . Chlorodenafil enhances the effect of NO by inhibiting PDE-5, which is responsible for the degradation of cGMP in the corpus cavernosum . When sexual stimulation causes local release of NO, inhibition of PDE-5 by Chlorodenafil causes increased levels of cGMP in the corpus cavernosum, resulting in smooth muscle relaxation and inflow of blood to the corpus cavernosum .

Biochemical Pathways

The biochemical pathway affected by Chlorodenafil is the NO-cGMP pathway . When Chlorodenafil inhibits PDE-5, it prevents the degradation of cGMP, leading to an increase in cGMP levels . This increase in cGMP levels leads to smooth muscle relaxation in the corpus cavernosum, allowing for increased blood flow and penile erection . The downstream effects of this pathway include vasodilation and increased blood flow, which are essential for the physiological process of penile erection .

Pharmacokinetics

Given its structural similarity to sildenafil, it can be inferred that it may have similar adme (absorption, distribution, metabolism, and excretion) properties . Sildenafil is rapidly absorbed, with slower absorption when taken with a high-fat meal . It is distributed throughout the body and is primarily metabolized in the liver via CYP3A4 (major) and CYP2C9 (minor route) . The major metabolite is formed via the N-desmethylation pathway and has 50% of the activity as Sildenafil . Sildenafil is primarily excreted in the feces (~80%, as metabolites) and urine (~13%) .

Result of Action

The molecular and cellular effects of Chlorodenafil’s action are primarily seen in the smooth muscle cells of the corpus cavernosum . By inhibiting PDE-5 and increasing cGMP levels, Chlorodenafil causes relaxation of these smooth muscle cells . This relaxation allows for increased blood flow into the corpus cavernosum, leading to penile erection .

Action Environment

The action, efficacy, and stability of Chlorodenafil can be influenced by various environmental factors. These factors can include the presence of other medications, the user’s overall health status, and lifestyle factors such as diet and exercise. For instance, certain medications can interact with Chlorodenafil and affect its metabolism, potentially altering its efficacy . Additionally, conditions like liver or kidney disease can impact the drug’s metabolism and excretion, potentially requiring dose adjustments . Lifestyle factors such as alcohol consumption can also impact the drug’s effectiveness and side effect profile .

Safety and Hazards

Before using any medication or chemical substance, it is necessary to consult a doctor, pharmacist, or professional for advice . There is not enough public information available for reference regarding the safety and side effects of Chlorodenafil . When using Chlorodenafil, relevant drug management regulations should be followed to ensure its correct use and proper storage .

特性

IUPAC Name |

5-[5-(2-chloroacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN4O3/c1-4-6-13-16-17(24(3)23-13)19(26)22-18(21-16)12-9-11(14(25)10-20)7-8-15(12)27-5-2/h7-9H,4-6,10H2,1-3H3,(H,21,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOJGGFDIPKRVTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CCl)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747329 | |

| Record name | 5-[5-(Chloroacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chlorodenafil | |

CAS RN |

1058653-74-9 | |

| Record name | Chlorodenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1058653749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[5-(Chloroacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLORODENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BQX9L0FU5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。